2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Overview
Description
DG70, also known as GSK1733953A, is a biphenyl amide compound. It is recognized for its high binding affinity as an inhibitor of the enzyme demethylmenaquinone methyltransferase (MenG). This enzyme is crucial in the biosynthesis of menaquinone, a molecule implicated in the pathogenesis of tuberculosis. DG70 has shown significant potential as a therapeutic agent against drug-resistant tuberculosis .
Mechanism of Action
Target of Action
The primary target of GSK1733953A is the Demethylmenaquinone Methyltransferase (MenG) . MenG is an essential enzyme involved in a critical terminal step of menaquinone biosynthesis . Menaquinone, also known as Vitamin K2, plays a vital role in the electron transport chain, a key component of cellular respiration .
Mode of Action
GSK1733953A acts as an inhibitor of MenG . It binds to the MenG enzyme, preventing it from catalyzing the final step in menaquinone biosynthesis . This inhibition disrupts the electron transport chain, thereby inhibiting cellular respiration .
Biochemical Pathways
The primary biochemical pathway affected by GSK1733953A is the menaquinone biosynthesis pathway . By inhibiting MenG, GSK1733953A disrupts the production of menaquinone, a key component of the electron transport chain . This disruption affects the cell’s ability to generate ATP, the main source of cellular energy .
Pharmacokinetics
The compound’s ability to inhibit both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may have good bioavailability
Result of Action
The inhibition of MenG by GSK1733953A results in bactericidal effects against both actively replicating and non-replicating Mycobacterium tuberculosis . This suggests that GSK1733953A could potentially be used as a treatment for tuberculosis .
Action Environment
The compound’s effectiveness against both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may be effective in a variety of physiological environments .
Biochemical Analysis
Biochemical Properties
GSK1733953A is known to interact with a specific enzyme called MenG, which is responsible for the final step in menaquinone biosynthesis . The compound inhibits MenG activity, thereby disrupting the biochemical reactions that this enzyme catalyzes . The nature of this interaction is inhibitory, with GSK1733953A acting as a respiration inhibitor .
Cellular Effects
In terms of cellular effects, GSK1733953A has been found to inhibit both clinical drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . It affects cell function by inhibiting oxygen utilization and ATP biosynthesis, which are crucial for the survival and replication of the bacteria .
Molecular Mechanism
The molecular mechanism of GSK1733953A involves its binding to the MenG enzyme, thereby inhibiting its activity . This results in the inhibition of the final step in menaquinone biosynthesis, a key process in the respiration of Mycobacterium tuberculosis . This disruption at the molecular level can lead to the death of the bacteria, making GSK1733953A a potential candidate for the treatment of tuberculosis .
Temporal Effects in Laboratory Settings
It is known that the compound has bactericidal effects in actively replicating cultures and in nutritionally deprived persistence models .
Metabolic Pathways
GSK1733953A is involved in the metabolic pathway of menaquinone biosynthesis, where it inhibits the activity of the MenG enzyme
Preparation Methods
DG70 can be synthesized through a two-step synthetic procedure. The first step involves a Suzuki reaction between 3-bromo-4-methoxyaniline and (4-methoxyphenyl)boronic acid. The second step involves the reaction of the resulting product with 4-chloro-2-fluorobenzoic acid . The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Chemical Reactions Analysis
DG70 primarily undergoes inhibition reactions where it binds to the MenG enzyme, inhibiting its catalytic activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. The major product of its reaction with MenG is the inhibition of the enzyme’s activity, leading to a decrease in menaquinone biosynthesis .
Scientific Research Applications
DG70 has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and binding affinity.
Biology: DG70 is employed in studies investigating the biochemical pathways of Mycobacterium tuberculosis.
Medicine: The compound is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: DG70’s role in inhibiting MenG makes it a valuable compound in the development of new antitubercular drugs
Comparison with Similar Compounds
Isoniazid: A first-line antitubercular drug that targets mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Bedaquiline: A newer drug that targets the ATP synthase enzyme in Mycobacterium tuberculosis.
DG70’s unique mechanism of action and high binding affinity make it a promising candidate for further research and development in the fight against tuberculosis.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSCJEILSRMTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345913 | |
Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930470-97-6 | |
Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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